molecular formula C16H13ClN4O B13877333 2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline

2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline

Katalognummer: B13877333
Molekulargewicht: 312.75 g/mol
InChI-Schlüssel: ZUMPRPLCTHFGNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline is a complex organic compound that features a quinoline core structure with an azetidine ring and a chloropyridazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azetidine ring followed by the introduction of the chloropyridazine moiety and finally the quinoline core. The reaction conditions often require the use of strong bases, solvents like dimethylformamide, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridazine moiety using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated quinoline compounds.

Wissenschaftliche Forschungsanwendungen

2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structural modifications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(6-Chloropyridazin-3-yl)oxy]ethan-1-ol
  • 2-(6-Chloropyridazin-3-yl)-2-p-tolylacetonitrile
  • 3-(6-Chloropyridazin-3-yl)tetrahydro-4H-pyran-4-one

Uniqueness

2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline is unique due to its combination of a quinoline core with an azetidine ring and a chloropyridazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the azetidine ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.

Eigenschaften

Molekularformel

C16H13ClN4O

Molekulargewicht

312.75 g/mol

IUPAC-Name

2-[3-(6-chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline

InChI

InChI=1S/C16H13ClN4O/c17-14-6-8-16(20-19-14)22-12-9-21(10-12)15-7-5-11-3-1-2-4-13(11)18-15/h1-8,12H,9-10H2

InChI-Schlüssel

ZUMPRPLCTHFGNT-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=NN=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.